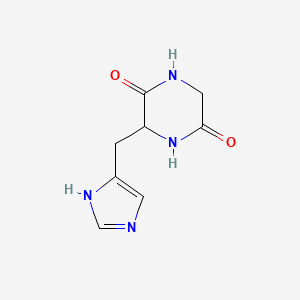

Cyclo(-Gly-L-His)

Description

General Academic Significance of Cyclic Dipeptides (CDPs)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed by the condensation of two α-amino acids. mdpi.comwikipedia.org These compounds are widespread in nature, produced by an array of organisms including bacteria, fungi, plants, and animals as secondary metabolites. mdpi.comfrontiersin.org In fact, approximately 90% of known CDP producers are bacterial. mdpi.com Their prevalence extends to various foods and beverages such as beer, coffee, and chocolate. nih.gov

The academic interest in CDPs stems from their inherent structural and functional diversity. nih.gov Compared to their linear peptide counterparts, CDPs exhibit enhanced stability, resistance to enzymatic degradation by proteases, and conformational rigidity. mdpi.comfrontiersin.org These characteristics improve their ability to interact specifically with biological targets, making them a "privileged scaffold" in medicinal chemistry and drug discovery. frontiersin.orgnih.gov Their diverse biological and pharmacological activities include antitumor, antifungal, antibacterial, and neuroprotective properties. mdpi.comresearchgate.net

The study of 2,5-diketopiperazines dates back to the early 20th century when they were first identified as natural products. nih.gov Initially, they were often considered mere byproducts or degradation products of proteins and were largely overlooked. nih.gov However, as research progressed, their role as essential metabolic intermediates and their potential for therapeutic applications became increasingly evident. nih.gov A significant milestone in DKP research was the discovery of their formation during the heating or fermentation of foods, contributing to flavor profiles, such as the bitterness of chocolate. nih.govwikipedia.org The realization that these molecules possess a wide range of biological activities has propelled them to the forefront of natural product research and drug development. wikipedia.org

Position and Distinctive Features of Cyclo(-Gly-L-His) within the Cyclic Dipeptide Landscape

Cyclo(-Gly-L-His) is a cyclic dipeptide formed from the amino acids glycine (B1666218) and L-histidine. chemimpex.com Its unique structure, incorporating the flexible glycine residue and the functional imidazole (B134444) side chain of histidine, sets it apart from other CDPs. The presence of the histidine residue is particularly significant as it can participate in various biological interactions, including metal ion chelation and hydrogen bonding. This contributes to its distinct chemical behavior and biological significance. chemimpex.com

The table below summarizes the key properties of Cyclo(-Gly-L-His).

| Property | Value |

| Synonyms | Cyclo(-Gly-His) |

| CAS Number | 15266-88-3 |

| Molecular Formula | C8H10N4O2 |

| Molecular Weight | 194.19 g/mol |

| Appearance | White solid |

This data is compiled from publicly available chemical information. chemimpex.com

Overview of Key Academic Research Domains for Cyclo(-Gly-L-His)

The unique structural and chemical properties of Cyclo(-Gly-L-His) have led to its investigation in several key areas of academic research. These domains highlight the compound's versatility and potential for various applications.

Peptide Synthesis and Drug Development: Cyclo(-Gly-L-His) serves as a valuable building block in the synthesis of more complex cyclic peptides. chemimpex.com Its inherent stability makes it an attractive scaffold for designing novel therapeutic agents. chemimpex.com

Biochemical and Molecular Biology Research: Researchers utilize Cyclo(-Gly-L-His) to probe protein-protein interactions and enzyme activities, which helps in understanding fundamental biological processes. chemimpex.com Its ability to interact with various biological targets provides insights into cellular mechanisms. chemimpex.com

Neuroscience: The compound is investigated for its potential effects on neurotransmitter systems, which is crucial for understanding and potentially treating neurological diseases. chemimpex.com

Cancer Research: Studies have explored the anticancer activity of Cyclo(-Gly-L-His). Research has indicated that it exhibits cytotoxic effects against certain cancer cell lines, such as HeLa and MCF-7 cells. chemsrc.comtargetmol.com For instance, one study reported IC50 values of 1.699 mM for HeLa cells and 0.358 mM for MCF-7 cells. chemsrc.comtargetmol.com

Drug Delivery Systems: The distinct structure of Cyclo(-Gly-L-His) makes it a candidate for the design of advanced drug delivery systems, potentially enhancing the efficacy and targeted delivery of medications. chemimpex.comchemsrc.com Research has shown that encapsulating hydrophilic cyclic dipeptides like Cyclo(-Gly-L-His) in liposomes can be a promising strategy for targeted drug delivery. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFJTCMGWLBLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Cyclo Gly L His and Its Analogs

Chemical Synthesis Strategies for Cyclic Dipeptides

Chemical synthesis provides a robust platform for the production of Cyclo(-Gly-L-His) and its derivatives, allowing for precise control over the molecular architecture. These strategies primarily involve either solid-phase or solution-phase techniques, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Cyclization

Solid-phase peptide synthesis (SPPS) has become a cornerstone in peptide chemistry, offering an efficient means to assemble linear peptide precursors that can be subsequently cyclized while still attached to the solid support or after cleavage. google.comuniversiteitleiden.nl This methodology simplifies the purification process as excess reagents and soluble byproducts can be easily washed away. lsu.edu

A common SPPS strategy for cyclic peptides involves attaching the side chain of an amino acid, such as the imidazole (B134444) ring of histidine, to a resin. nih.gov The linear peptide is then assembled, followed by selective deprotection of the N- and C-termini and subsequent on-resin cyclization. google.com For instance, a trityl-chloride resin can be used to anchor a Fmoc-His-OAl building block. nih.gov After the linear peptide chain is elongated, the terminal protecting groups are removed, and a coupling reagent like TBTU in the presence of DIPEA in DMF is used to facilitate the head-to-tail cyclization. nih.gov The final cyclic peptide is then cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. nih.govdiva-portal.org

Another approach is the "cleavage by cyclization" method, where the linear peptide is assembled on a resin functionalized with an activated linker. google.com The deprotected N-terminal amino group then reacts with this activated linkage, leading to the simultaneous cyclization and release of the protected cyclic peptide from the solid support. google.com This strategy is advantageous as uncyclized linear peptides remain attached to the resin, simplifying purification. rsc.org

Table 1: Key Aspects of SPPS for Cyclic Dipeptides

| Feature | Description |

| Support | Polystyrene resins, cellulose (B213188) paper discs. lsu.edu |

| Strategy | Side-chain anchoring, cleavage by cyclization. google.comnih.gov |

| Protecting Groups | Fmoc, Boc, tBu, allyl. google.comnih.gov |

| Cleavage | Typically with strong acids like TFA. nih.govdiva-portal.org |

Solution-Phase Synthesis and Cyclization Reactions

Solution-phase synthesis remains a valuable method for producing cyclic dipeptides, particularly for large-scale synthesis where the cost of solid supports can be prohibitive. researchgate.net This approach involves the synthesis and purification of the linear peptide precursor in solution, followed by a final cyclization step. mdpi.com

A key challenge in solution-phase cyclization is minimizing intermolecular reactions that lead to the formation of dimers and higher-order oligomers. mdpi.com To favor intramolecular cyclization, reactions are typically carried out under high-dilution conditions. mdpi.com The choice of solvent is also critical, with high-boiling point solvents like toluene (B28343) or xylene often used to facilitate the reaction under reflux conditions. mdpi.com

For example, a linear dipeptide ester can spontaneously cyclize to form a 2,5-diketopiperazine. mdpi.com The synthesis often starts with the coupling of two appropriately protected amino acids. For instance, an N-Fmoc-protected amino acid can be coupled with a C-terminal ester-protected amino acid. researchgate.net Following the coupling, a one-pot deprotection and cyclization can be achieved. For example, using piperidine (B6355638) in DMF can both deprotect the Fmoc group and catalyze the cyclization. researchgate.net

Application of Specific Coupling Reagents and Methods (e.g., Carbodiimides, Azides, Active Esters)

The success of both solid-phase and solution-phase cyclization hinges on the choice of coupling reagent, which activates the C-terminal carboxylic acid to facilitate amide bond formation. A variety of reagents are available, each with specific advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. globalresearchonline.netgoogle.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used. peptide.com In solid-phase synthesis, DIC is preferred as its urea (B33335) byproduct is soluble and can be easily washed away. peptide.com To minimize racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Phosphonium and Uronium/Aminium salts , such as BOP, PyBOP, HBTU, and HATU, are highly efficient coupling reagents that promote rapid cyclization. universiteitleiden.nlmdpi.com PyAOP is particularly effective for cyclizing peptides. peptide.com These reagents are often used with a base like DIPEA. universiteitleiden.nl

The azide (B81097) method is another classical technique for peptide coupling and cyclization. It is known to proceed with a low risk of racemization. ekb.eg

Active esters , such as p-nitrophenyl or pentafluorophenyl esters, can be prepared from the linear peptide precursor. researchgate.netosti.gov These activated esters then react with the deprotected N-terminal amine to form the cyclic product. The pentafluorophenyl ester method has been successfully used for the cyclization of linear polypeptide units. researchgate.net

Table 2: Common Coupling Reagents for Cyclization

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt to reduce racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, promote fast reactions. mdpi.compeptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Effective for fast cyclization, may require additives to suppress side reactions. mdpi.comgoogle.com |

| Azides | Diphenylphosphoryl azide (DPPA) | Low racemization risk. rsc.org |

| Active Esters | p-Nitrophenyl ester, Pentafluorophenyl ester | Pre-activated precursors for cyclization. researchgate.netosti.gov |

Synthesis of Linear Peptide Precursors and Subsequent Cyclization

For the synthesis of Cyclo(-Gly-L-His), the linear precursor would be Gly-His. In a typical synthetic route, one would start with a C-terminally protected histidine, for example, as a methyl or benzyl (B1604629) ester, and an N-terminally protected glycine (B1666218), such as Boc-Gly or Fmoc-Gly. These two amino acids are then coupled using one of the previously mentioned coupling reagents. researchgate.net

After the formation of the linear dipeptide, the terminal protecting groups must be removed to allow for the head-to-tail cyclization. google.com For example, if a Boc group is used for the N-terminus and a benzyl ester for the C-terminus, the Boc group can be removed with acid (e.g., TFA), and the benzyl ester can be removed by hydrogenolysis. mdpi.com The resulting free linear dipeptide can then be induced to cyclize, often by heating in a suitable solvent or by using a coupling reagent at high dilution. mdpi.commdpi.com The presence of turn-inducing residues like glycine or proline in the linear precursor can enhance the efficiency of the cyclization reaction. google.com

Enzymatic and Biological Pathways for Cyclic Dipeptide Formation

Beyond chemical synthesis, cyclic dipeptides are also formed through biological processes. These can be either non-enzymatic, spontaneous reactions or catalyzed by specific enzymes.

Non-Enzymatic Cyclization Processes in Biological Contexts

Cyclic dipeptides can form spontaneously in biological systems and during food processing through non-enzymatic pathways. mdpi.comitjfs.com These processes often involve the intramolecular cyclization of a linear dipeptide or the degradation of a larger peptide or protein. itjfs.com

For instance, dipeptides with an N-terminal amine and a C-terminal ester can spontaneously cyclize to form a diketopiperazine. mdpi.com During the storage or sterilization of food, the N-terminal amino acid residues of proteins or peptides can undergo dehydration and condensation to form various CDPs. itjfs.com For example, Cyclo(-Gly-Pro) can be efficiently generated from a Gly-Pro-Y peptide sequence by heating in an aqueous solution. jst.go.jp The cyclization rate from tripeptides like Gly-Pro-Hyp or Gly-Pro-Ala is significantly higher than from the dipeptide Gly-Pro itself. jst.go.jp

An important example of a biologically relevant, non-enzymatically formed cyclic dipeptide is Cyclo(His-Pro). It is found in the central nervous system of mammals and is derived from the thyrotropin-releasing hormone (TRH) precursor. mdpi.com The precursor, TRH-Gly (pGlu-His-Pro-Gly), is cleaved to produce His-Pro-Gly, which then non-enzymatically cyclizes to form Cyclo(His-Pro). mdpi.com

Biosynthesis of Cyclic Dipeptides in Various Organisms (e.g., Fungi, Bacteria, Mammals)

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a widespread class of natural products synthesized by a diverse range of organisms, including bacteria, fungi, plants, and animals. itjfs.comnih.govresearchgate.net They are the simplest cyclic peptides, formed by the condensation of two α-amino acids. mdpi.com The biosynthesis of these molecules primarily follows enzymatic pathways, although non-enzymatic formation can also occur. mdpi.com

Enzymatic Pathways:

Two main enzyme families are responsible for the biosynthesis of the CDP scaffold:

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to produce a variety of cyclic dipeptides. rsc.orgnih.gov CDPSs are found in many bacteria and are responsible for the assembly of the core DKP structure. nih.gov The process is part of the organism's secondary metabolism. mdpi.com

Non-ribosomal Peptide Synthetases (NRPSs): Primarily found in fungi, NRPSs are large, multidomain enzymes that can synthesize a wide array of peptides, including CDPs. itjfs.commdpi.comoup.com

These biosynthetic pathways often involve "tailoring enzymes" that further modify the initial CDP scaffold, leading to a vast diversity of structures and biological activities. mdpi.comnih.gov

Biosynthesis in Different Organisms:

Bacteria: Bacteria are prolific producers of CDPs, with approximately 90% of known CDP producers being bacterial. mdpi.com They primarily use CDPSs for synthesis. oup.com For instance, Pseudomonas aeruginosa produces proline-containing DKPs that act as plant growth regulators. oup.com

Fungi: Fungi typically employ NRPSs to synthesize CDPs. oup.com An example is Eupenicillium brefeldianum, which produces cyclic dipeptides that can induce responses in tobacco cells. mdpi.com

Mammals: In mammals, the formation of some CDPs can occur through non-enzymatic pathways. mdpi.com A well-characterized example is cyclo(His-Pro), which is found in the central nervous system. oup.com It is derived from the thyrotropin-releasing hormone (TRH) precursor, TRH-Gly. mdpi.com The precursor is cleaved, and the resulting dipeptide, His-Pro, undergoes non-enzymatic cyclization. mdpi.com

Chemoenzymatic Approaches:

Recent research has focused on chemoenzymatic strategies to produce CDPs. For example, a CDPS from Parcubacteria bacterium RAAC4_OD1_1 has been immobilized on various supports to enhance its stability and reusability for the production of histidine-containing cyclodipeptides like cyclo(His-Glu). acs.orgbiorxiv.org This approach demonstrates the potential for sustainable and efficient biocatalysis in CDP synthesis. acs.org

Rational Derivatization and Analog Synthesis in Research

The inherent stability and conformational rigidity of the cyclic dipeptide scaffold make it an attractive platform for medicinal chemistry and drug discovery. researchgate.netmdpi.com Rational derivatization allows for the fine-tuning of biological and physicochemical properties. acs.orggreyhoundchrom.com

The design and synthesis of derivatives of cyclic dipeptides aim to enhance their inherent properties or introduce new functionalities. By modifying the side chains of the constituent amino acids, researchers can alter characteristics such as binding affinity, stability, and bioactivity. acs.org

For example, a study on chitinase (B1577495) inhibitors demonstrated that derivatization of the cyclo(-Gly-L-Pro) scaffold by adding different side chains, such as histidine or tyrosine, altered its inhibitory properties. acs.org The addition of a histidine residue to the cyclo(-Gly-L-Pro) substructure was found to increase its affinity for the enzyme. acs.org This highlights how targeted modifications can lead to compounds with improved biological activity.

The process of creating derivatives often involves standard peptide synthesis techniques, which can be performed in solution or on a solid phase. itjfs.comresearchgate.net These methods allow for the systematic variation of the amino acid side chains to explore structure-activity relationships.

To further expand the chemical diversity and therapeutic potential of cyclic dipeptides, researchers have explored the incorporation of non-canonical amino acids (ncAAs) and heterocyclic skeletons.

Non-Canonical Amino Acids (ncAAs):

The introduction of ncAAs can significantly alter the properties of a peptide by introducing novel side chains or modifying the peptide backbone. nih.gov In the context of cyclic dipeptides, ncAAs can be incorporated using both chemical and biological methods.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a versatile technique that allows for the incorporation of a wide variety of ncAAs into peptide chains, which can then be cyclized. conceptlifesciences.comontosight.ai

Biosynthesis: An in vivo method has been developed to incorporate ncAAs into 2,5-DKPs using CDPSs. nih.gov By exploiting the ability of some aminoacyl-tRNA synthetases to recognize and load ncAAs onto tRNAs, researchers were able to enzymatically produce approximately 200 different non-canonical cyclodipeptides. nih.gov This approach opens up avenues for generating large libraries of novel CDPs. Chemoenzymatic strategies have also been successful in incorporating non-canonical tyrosine and histidine derivatives into peptide scaffolds. acs.org

Heterocyclic Skeletons:

Incorporating heterocyclic grafts into the backbone of cyclic peptides is a strategy to "depeptidize" them, aiming to improve properties like membrane permeability and proteolytic stability. nih.gov Various methodologies exist to introduce heterocycles into cyclic peptides, often involving the synthesis of linear precursors containing the heterocyclic moiety followed by macrolactamization. nih.gov For example, a triazole moiety can be incorporated during solid-phase peptide synthesis by coupling a pre-formed triazole-containing dipeptide mimic. nih.gov

The stereochemistry of the amino acid residues in a cyclic dipeptide has a profound impact on its three-dimensional structure and, consequently, its biological activity. nih.gov The synthesis and separation of diastereomers are therefore crucial for detailed stereochemical investigations and for understanding structure-activity relationships.

A common approach to obtaining diastereomers is to use racemic starting materials and then separate the resulting diastereomeric products. For instance, in the synthesis of rhodopeptin B5 analogs, a racemic β-amino acid was prepared and then converted to its L-Valylamide derivatives. nih.govjst.go.jpcapes.gov.br The resulting diastereomers were separable, allowing for the synthesis of distinct cyclic tetrapeptide diastereomers. nih.govjst.go.jpcapes.gov.br

The separation of diastereomers can often be achieved by chromatographic techniques. The distinct physical properties of diastereomers allow for their resolution, enabling the individual evaluation of their biological activities. This was demonstrated in a study where the diastereomers of cyclo(-L-Phe-d-Pro) and cyclo(d-Phe-d-Pro) exhibited significantly different cytotoxic effects, underscoring the importance of stereochemistry. nih.gov Similarly, the synthesis of diastereomeric EADIs (E-alkene dipeptide isosteres) of L-Arg-L/D-3-(2-naphthyl)alanine was achieved through stereoselective reactions, allowing for the investigation of their impact on the activity of a CXCR4 antagonist. nih.govcapes.gov.br

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of cyclo(-Gly-L-His) in solution.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the structural elucidation of cyclo(-Gly-L-His). 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons within the molecule. uq.edu.auresearchgate.net However, due to the complexity and potential for signal overlap, 2D NMR techniques are often necessary for complete assignment and conformational analysis. ias.ac.inresearchgate.net

Techniques such as Correlated Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the glycine (B1666218) and histidine residues. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. jst.go.jp These correlations are crucial for unambiguously assigning all proton and carbon signals and for confirming the cyclic structure of the dipeptide. researchgate.netjst.go.jp

The analysis of Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments provides information about the spatial proximity of protons, which is essential for determining the preferred conformation of the diketopiperazine ring and the orientation of the amino acid side chains. ias.ac.inclockss.org For instance, molecular modeling based on NMR results has indicated that the diketopiperazine ring of histidine-containing dipeptides like cyclo(-Gly-L-His) often adopts a boat conformation. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(-Gly-L-His) and related structures.

| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |

| Cyclo(-Gly-L-Pro) | Gly-Cα | - | 45.9 | DMSO-d6 |

| Cyclo(-Gly-L-Pro) | Pro-Cα | - | 59.1 | DMSO-d6 |

| Cyclo(GPE)₂ | Gly-Cα | 4.33, 4.20 | 44.5 | CD₃OD/D₂O |

| Cyclo(GPE)₂ | Pro-Cα | 4.51 | 62.3 | CD₃OD/D₂O |

Note: Specific chemical shift values for Cyclo(-Gly-L-His) can vary depending on the solvent and experimental conditions. The data presented for related compounds illustrates typical ranges.

To gain deeper insights into the structural and electronic properties of cyclo(-Gly-L-His), particularly concerning the peptide bond and its interactions, isotope-labeled NMR studies are invaluable. The use of stable isotopes such as ¹⁵N and ¹⁷O can overcome the low natural abundance and unfavorable nuclear properties of ¹⁴N and the challenges of observing ¹⁷O signals. sigmaaldrich.com

¹⁵N NMR spectroscopy, often performed on uniformly or selectively ¹⁵N-labeled samples, provides direct information about the nitrogen atoms in the peptide backbone and the histidine imidazole (B134444) ring. sigmaaldrich.com Changes in ¹⁵N chemical shifts can reveal details about hydrogen bonding, protonation states, and metal ion coordination. sigmaaldrich.com For example, studies on similar cyclic peptides have utilized ¹⁵N NMR to probe complexation with metal ions like Co²⁺. sigmaaldrich.com

¹⁷O NMR spectroscopy, although more challenging, can be a highly sensitive probe for the carbonyl oxygen environment. louisville.edu In studies of peptides, ¹⁷O NMR has been used to investigate ion binding to carbonyl oxygens, as the chemical shift and quadrupole coupling are significantly perturbed by such interactions. louisville.edu This technique could be applied to cyclo(-Gly-L-His) to study its interactions with metal ions, which is relevant to its potential biological activities. The line width of the ¹⁷O NMR signal of a non-coordinated carboxyl oxygen is primarily affected by the quadrupole pathway and less so by paramagnetic relaxation, which can be advantageous in studying complexes with paramagnetic ions. researchgate.net

Interactive Data Table: NMR Parameters from Isotope-Labeling Studies on a Model Peptide.

| Nucleus | Interaction | Parameter | Value |

| ¹⁷O | Quadrupole Coupling | Constant (Cq) | Decreased by up to 1 MHz upon ion binding |

| ¹⁷O | Chemical Shift | Anisotropy (δ₁₁, δ₂₂) | Significantly decreased upon ion binding |

Note: This data is from a study on a model peptide system (Gly-(Gly-¹⁷O)-Gly) and illustrates the expected effects of ion binding on ¹⁷O NMR parameters that would be relevant for Cyclo(-Gly-L-His). louisville.edu

Mass spectrometry is a cornerstone for the structural analysis of cyclic dipeptides, providing precise molecular weight determination and fragmentation data that confirms the amino acid sequence and cyclic nature. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides like cyclo(-Gly-L-His) as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. jst.go.jpmdpi.com This allows for accurate determination of the molecular weight. ESI-MS is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures, a method that has been developed for the simultaneous analysis of numerous cyclic dipeptides. tandfonline.comtandfonline.com In such analyses, cyclo(-Gly-L-His) can be identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time. tandfonline.com Tandem mass spectrometry (MS/MS) following ESI can be used to induce fragmentation of the parent ion, providing structural information that confirms the identity of the constituent amino acids. researchgate.nettandfonline.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled performance in terms of mass resolution and accuracy. mdpi.comnih.gov This technique is particularly valuable for the unambiguous determination of the elemental composition of a molecule from its exact mass. jst.go.jpresearchgate.net For cyclo(-Gly-L-His) (C₈H₁₀N₄O₂), FT-ICR MS can provide a mass measurement with sub-ppm (parts-per-million) accuracy, definitively confirming its molecular formula. jst.go.jp

The high resolving power of FT-ICR MS is also crucial for separating ions with very similar m/z values, which might be present in complex biological or food extracts. mdpi.com ESI coupled with FT-ICR MS is a powerful combination for screening libraries of compounds for binding to biological targets or for detailed characterization of natural products. harvard.edu The capabilities of FT-ICR MS, including the ability to perform multiple stages of fragmentation (MSⁿ), allow for in-depth structural analysis of cyclic peptides. nih.gov

Interactive Data Table: Mass Spectrometry Data for Cyclo(-Gly-L-His).

| Technique | Ionization Mode | Observed Ion | Theoretical m/z | Reference |

| ESI-MS | Positive | [M+H]⁺ | 195.0882 | jst.go.jptandfonline.com |

| FT-ICR MS | ESI | [M+H]⁺ | 195.0882 | jst.go.jpharvard.edu |

Note: The theoretical m/z for the protonated molecule [C₈H₁₀N₄O₂ + H]⁺ is calculated using monoisotopic masses.

Mass Spectrometry (MS) Techniques

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and quantification of cyclo(-Gly-L-His) in complex mixtures. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS analysis, the sample is first injected into a liquid chromatograph, where cyclo(-Gly-L-His) is separated from other components based on its physicochemical properties, such as polarity. A reversed-phase column, like a C18 column, is often used for this purpose. The separated compound then enters the mass spectrometer, where it is ionized, commonly through electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), which for the protonated cyclo(-Gly-L-His) molecule [M+H]⁺ is 195.08.

For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion corresponding to cyclo(-Gly-L-His) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The specific fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. Multiple Reaction Monitoring (MRM) is a common MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. This approach provides high selectivity and sensitivity, even in complex biological matrices.

Recent studies have focused on developing simultaneous analytical methods for a range of cyclic dipeptides, including cyclo(-Gly-L-His). tandfonline.comtandfonline.com These methods have demonstrated good linearity and repeatability, enabling the quantification of cyclo(-Gly-L-His) at low concentrations. tandfonline.comtandfonline.com For instance, one method reported a detection limit for cyclo(-Gly-L-His) in the range of 0.02–0.05 ppm, with the slightly higher limit attributed to baseline noise. tandfonline.comtandfonline.com The optimization of MS parameters, such as cone voltage and collision energy, is crucial for achieving optimal sensitivity and accurate quantification. tandfonline.comtandfonline.com

Table 1: LC-MS/MS Parameters for Cyclo(-Gly-L-His) Analysis

| Parameter | Value/Description | Reference |

| Precursor Ion [M+H]⁺ | 195.08 m/z | google.com |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.netbiointerfaceresearch.com |

| Column Type | Reversed-phase (e.g., C18) | tandfonline.com |

| Detection Limit | 0.02–0.05 ppm | tandfonline.comtandfonline.com |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and hydrogen bonding interactions within cyclo(-Gly-L-His).

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, offering insights into the functional groups present.

For cyclo(-Gly-L-His), characteristic FT-IR bands are expected for the N-H, C-H, C=O, and C-N bonds within the diketopiperazine ring and the side chains. The positions of these bands can be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region, can provide information on the extent of hydrogen bonding. researchgate.netresearchgate.net The amide I band (primarily C=O stretching) and amide II band (a combination of N-H bending and C-N stretching) are particularly sensitive to the conformation of the peptide backbone. researchgate.netgre.ac.uk In cyclic dipeptides, the cis-amide I vibrations are known to have larger N-H contributions compared to their trans-amide counterparts. researchgate.netgre.ac.uk

The interpretation of experimental FT-IR spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help in the assignment of observed bands to specific molecular motions. biointerfaceresearch.comresearchgate.net

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org

In the context of cyclo(-Gly-L-His), Raman spectroscopy can be used to study the conformation of the diketopiperazine ring and the orientation of the side chains. researchgate.net Polarization studies, where the polarization of the incident and scattered light is controlled, can yield further structural details. acs.orgumich.edu By analyzing the depolarization ratios of the Raman bands, it is possible to assign them to specific symmetry species, which can help in determining the molecular symmetry and conformation. researchgate.netgre.ac.uk For instance, Raman polarization studies have been used to infer the C2 and C1 symmetries for the six-membered rings of other cyclic dipeptides in aqueous solution. researchgate.netgre.ac.uk

Similar to FT-IR, DFT calculations are often employed to simulate Raman spectra and aid in the assignment of vibrational modes. researchgate.net The correlation between experimental and calculated spectra can provide strong evidence for the predicted molecular conformation. researchgate.net

Table 2: Key Vibrational Modes in Cyclic Dipeptides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Structural Information | Reference |

| N-H Stretch | 3200 - 3400 | FT-IR, Raman | Hydrogen bonding | researchgate.netresearchgate.net |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman | Aliphatic and aromatic C-H bonds | researchgate.net |

| Amide I (C=O Stretch) | 1630 - 1690 | FT-IR, Raman | Peptide backbone conformation | researchgate.netgre.ac.uk |

| Amide II (N-H Bend, C-N Stretch) | 1480 - 1580 | FT-IR, Raman | Peptide backbone conformation | researchgate.netgre.ac.uk |

Crystallographic Analysis for Solid-State Conformational Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a static picture of the molecule's conformation and the packing of molecules within the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. ill.eu This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined with high accuracy.

For cyclo(-Gly-L-His), a single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. This information would definitively establish the conformation of the diketopiperazine ring (e.g., planar, boat, or chair) and the orientation of the glycine and histidine side chains. researchgate.netnih.gov Furthermore, the analysis would elucidate the details of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. iisc.ac.in These studies are crucial for understanding how the molecule self-assembles in the solid state. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, stability, and melting point.

The existence of polymorphism in cyclo(-Gly-L-His) would imply that the molecule can adopt different conformations or packing arrangements in the solid state. researchgate.net This can be influenced by factors such as the crystallization solvent and conditions. The study of polymorphism is important as different crystal forms may have different stabilities and bioavailabilities. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy can be used to identify and characterize different polymorphic forms. google.com For instance, studies on other cyclic dipeptides have shown that different hydrogen-bonding patterns in various polymorphs have a significant effect on the vibrational modes, particularly those involving N-H and C=O stretching. researchgate.net The stereochemistry of the constituent amino acids can also strongly influence the self-assembly process and the resulting crystal architecture. nih.gov

Computational and Theoretical Approaches to Structure and Conformation

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of cyclic dipeptides like Cyclo(-Gly-L-His). These theoretical methods complement experimental data, offering insights into molecular geometry, vibrational modes, and conformational preferences at an atomic level.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Mode Assignments

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization and prediction of vibrational spectra for cyclic dipeptides. mdpi.comgre.ac.uk By calculating the molecule's electronic ground state, DFT can determine the most stable geometric arrangement of its atoms. This optimized geometry is crucial for understanding the molecule's intrinsic properties.

Once a structure is optimized, DFT calculations can predict its vibrational frequencies, which correspond to the energies of its molecular vibrations. These theoretical frequencies are then correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. mdpi.com The assignment of experimental vibrational bands to specific atomic motions is often ambiguous without theoretical support. DFT-aided analysis, using techniques like Potential Energy Distribution (PED), allows for a comprehensive assignment of these bands. mdpi.comresearchgate.netosti.gov For instance, in various cyclodipeptides, characteristic bands for C=O stretching (Amide I), N-H bending (Amide II), and N-H stretching have been assigned with high confidence using this combined approach. gre.ac.ukresearchgate.net

In studies of related cyclic dipeptides, DFT calculations have been performed using various functionals and basis sets, such as B3LYP/6-31++G(d,p) or B3LYP/aug-cc-pVTZ, to achieve a high degree of accuracy. researchgate.netgre.ac.ukresearchgate.net For example, in cyclo(Gly-Gly), the C=O stretching mode is observed experimentally around 1660-1680 cm⁻¹ and calculated by DFT to be in a similar range, confirming the assignment. researchgate.net Similarly, N-H stretching vibrations, which are highly sensitive to hydrogen bonding, are often overestimated in single-molecule gas-phase models but can be more accurately predicted by incorporating solvent effects or by modeling multi-molecule crystalline structures. nih.gov

| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν(C=O) Amide I | cyclo(L-Ala-L-Ala) | 1648 | 1687 (IR), 1648 (Raman) | researchgate.net |

| ν(C=O) Amide I | cyclo(Gly-Gly) | 1660 | 1680 (IR), 1660 (Raman) | researchgate.net |

| cis Amide II | cyclo(L-Ala-Gly) | ~1520 | ~1520 | gre.ac.uk |

| ν(N-H) | cyclo(l-Cys-d-Cys) | 3566 (antisymmetric) | 3185 (IR) | nih.gov |

Conformational Analysis and Prediction of Energetically Favorable Structures (e.g., Boat vs. Planar Diketopiperazine Ring)

The central six-membered diketopiperazine (DKP) ring in cyclodipeptides can adopt several conformations, with the most common being a planar or a boat-shaped structure. The preferred conformation is influenced by the steric bulk of the amino acid side chains, crystal packing forces, and solvent interactions. nih.govitjfs.com

Computational studies, including DFT and molecular mechanics, consistently predict that for many isolated cyclodipeptides in the gas phase, the boat conformation is the minimum energy structure. gre.ac.ukgre.ac.ukresearchgate.net The planar conformation is often found to be a higher-energy transition state. gre.ac.uk For example, molecular modeling of Cyclo(-His-Ala) and Cyclo(-His-Gly) indicated that the majority of energetically favorable conformers adopt a boat conformation for the DKP ring. researchgate.net The energy difference between the boat and planar forms is typically small, on the order of a few kcal/mol, suggesting that crystal lattice forces or solvent interactions can readily enforce a planar or nearly planar structure in the solid state or in solution. itjfs.com

The nature of the side chains plays a critical role. Small substituents, as in cyclo(Gly-Gly), favor planar structures in the solid state. nih.govitjfs.com In contrast, bulkier side chains, such as in cyclo(L-Ala-L-Ala), lead to puckered, non-planar conformations like the twist-boat. nih.gov For Cyclo(-Gly-L-His), the flexible glycine residue imposes minimal steric hindrance, while the larger imidazole-containing histidine side chain is expected to significantly influence the conformational preference of the DKP ring and its own orientation (folded over the ring or extended). researchgate.net

| Compound | Method | Predicted Minimum Energy Conformation (Gas Phase) | Observed Solid-State Conformation | Reference |

|---|---|---|---|---|

| cyclo(Gly-Gly) | DFT/ab initio | Boat | Planar | gre.ac.ukitjfs.com |

| cyclo(L-Ala-L-Ala) | DFT | Boat | Puckered (Twist-boat) | gre.ac.uknih.gov |

| cyclo(His-Ala) | Molecular Modeling | Boat | Not Specified | researchgate.net |

| cyclo(His-Gly) | Molecular Modeling | Boat | Not Specified | researchgate.net |

| cyclo(l-Cys-d-Cys) | X-ray Diffraction | - | Planar | nih.gov |

Molecular Dynamics (MD) Simulations for Exploring Conformational Ensembles

While DFT calculations are excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide a way to explore the full conformational landscape of a molecule over time. MD simulations model the atomic motions of a system, offering a dynamic picture of its flexibility and the different shapes it can adopt in solution. acs.org This is particularly important for flexible molecules like cyclic peptides, which may not exist in a single, rigid conformation but rather as an ensemble of interconverting structures. nih.gov

To overcome the limitations of conventional MD in sampling all relevant conformations within a feasible timescale, enhanced sampling techniques are often employed. researchgate.net Methods like replica-exchange molecular dynamics (REMD) and bias-exchange metadynamics are used to accelerate the exploration of the conformational space, ensuring that the complete structural ensemble is sampled. acs.orgresearchgate.net These simulations can reveal the relative populations of different conformers, such as those with folded versus extended side chains, and the energy barriers between them. researchgate.netnih.gov For Cyclo(-Gly-L-His), MD simulations would be invaluable for understanding the conformational flexibility of the histidine side chain and its interaction with the DKP backbone in an aqueous environment.

In Silico Molecular Docking Studies with Biological Macromolecules (e.g., DNA, Enzymes)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). researchgate.netd-nb.info This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. juniperpublishers.com

For cyclic dipeptides, docking studies can elucidate how they interact with the active sites of enzymes or the grooves of DNA. Studies on cyclo(Ala-His), an analog of Cyclo(-Gly-L-His), have explored its interaction with DNA. researchgate.net The results of such studies typically provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic or pi-stacking interactions, that stabilize the complex. researchgate.netjuniperpublishers.com For instance, the docking of cyclo(Ala-His) with DNA revealed a stable complex with a binding affinity of -7.1 kcal/mol, suggesting that it can interact favorably with the DNA structure. researchgate.net The imidazole ring of histidine is particularly important in these interactions, as it can act as both a hydrogen bond donor and acceptor and participate in pi-stacking with DNA bases or aromatic residues in an enzyme's active site. juniperpublishers.com

| Parameter | Finding for cyclo(Ala-His) with DNA | Reference |

|---|---|---|

| Binding Affinity (ΔG) | -7.1 kcal/mol | researchgate.net |

| Key Interactions | Hydrogen bonding, Pi-alkyl interactions | researchgate.netjuniperpublishers.com |

| Potential Implication | Forms a stable complex, suggesting potential to increase DNA stability | researchgate.net |

Investigation of Intermolecular Interactions and Supramolecular Assembly

In the solid state, cyclic dipeptides engage in specific intermolecular interactions that lead to the formation of ordered, three-dimensional structures known as supramolecular assemblies. The primary interaction driving this self-assembly is hydrogen bonding between the amide groups of the DKP rings. nih.gov

Crystallographic studies show that adjacent cyclodipeptide molecules are typically linked by N-H···O hydrogen bonds. nih.gov Depending on the stereochemistry and side chains of the constituent amino acids, these interactions can lead to different supramolecular architectures. For instance, many cyclodipeptides with planar DKP rings, such as cyclo(Gly-Gly), form one-dimensional "tape" structures. nih.gov In contrast, compounds like cyclo(l-His-d-His) have been shown to form layer-type structures. nih.gov The stereochemistry of the dipeptide has a profound influence on the self-assembly process; for example, LL systems tend to favor the formation of 1D molecular tapes. nih.gov

Beyond hydrogen bonding, other forces such as π-π stacking between aromatic side chains and van der Waals interactions contribute to the stability of the crystal lattice. mdpi.comnih.gov For Cyclo(-Gly-L-His), the imidazole ring of the histidine residue is expected to play a significant role in directing supramolecular assembly through both hydrogen bonding (via its N-H groups) and potential π-π stacking interactions. acs.org

| Compound | Primary Interaction Type | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| cyclo(Gly-Gly) | N-H···O Hydrogen Bonds | Linear, tape structures | nih.gov |

| cyclo(l-Cys-d-Cys) | N-H···O Hydrogen Bonds | One-dimensional tapes | nih.gov |

| cyclo(l-His-d-His) | Hydrogen Bonds | Layer-type structure | nih.gov |

| cyclo(Leu-Phe) | Hydrogen Bonds & Aromatic Interactions | Fibrillar supramolecular polymer | mdpi.com |

Chiral Recognition and Stereochemical Investigations in Cyclo(-Gly-L-His) Analogs

Chirality is a fundamental aspect of molecular recognition. researchgate.net In cyclodipeptides, the stereochemistry of the amino acid residues (L vs. D configuration) has a dramatic impact on the conformation of the DKP ring, the orientation of the side chains, and the resulting supramolecular structures. nih.gov This phenomenon, known as chiral recognition, means that different stereoisomers of the same compound can have vastly different structures and biological activities. mdpi.com

For example, a strong dependence of structure on chirality has been reported for many cyclodipeptides. While cyclo(l-Ala-l-Ala) adopts a puckered ring structure, its diastereomer cyclo(d-Ala-l-Ala) has a nearly planar DKP ring. nih.gov This difference arises from the distinct ways the side chains can be accommodated without steric clash.

In the context of intermolecular interactions, chirality dictates how molecules pack together. The self-assembly of homochiral (e.g., LL) and heterochiral (e.g., LD) cyclodipeptides can lead to entirely different supramolecular polymers and material properties. mdpi.com Studies on self-assembling multivalent ligands have shown that the stereochemical configuration of the terminal amino acid is critical for chiral recognition of biological macromolecules like DNA. mdpi.com For instance, micelles formed from a lipidated D-lysine derivative showed significantly different binding affinity for DNA compared to those formed from its L-lysine counterpart. mdpi.com

Mechanistic Investigations of Biological and Biochemical Activities

Modulation of Enzymatic Activities

Cyclic dipeptides can influence enzyme activity through various mechanisms, including direct inhibition, allosteric modulation, and interference with protein-protein interactions. Their unique structural properties allow them to mimic natural substrates or bind to critical sites on enzymes. chemimpex.comresearchgate.net

Research has demonstrated the inhibitory effects of histidine-containing cyclic dipeptides on specific enzymes like chitinase (B1577495) and GAPDH.

Chitinase: Family 18 chitinases are crucial enzymes in many pathogens and pests. nih.gov Structural studies on the inhibition of chitinase B from Serratia marcescens by cyclic dipeptides have provided detailed mechanistic insights. A related compound, Cyclo(-L-His-L-Pro), was found to inhibit this enzyme with an estimated IC50 value of 1.1 mM. acs.org Structural analysis revealed that the cyclic dipeptide backbone is a key determinant for binding within the enzyme's active site. nih.govacs.org The addition of a histidine residue to the core substructure, as in Cyclo(-L-His-L-Pro), increases affinity through the formation of two extra hydrogen bonds with the protein, although this may force the dipeptide into a less favorable conformation. acs.org These studies suggest that the cyclic dipeptide scaffold mimics the proposed reaction intermediate of the enzyme. nih.govacs.org

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a central enzyme in glycolysis, but it also participates in non-glycolytic processes like apoptosis and DNA repair. patsnap.com Consequently, GAPDH inhibitors are being explored as potential therapeutic agents. patsnap.comresearchgate.net Studies using the related compound Cyclo(His-Pro) have shown it to be an inhibitor of both plant (GAPC1) and human GAPDH. oup.com The inhibition mechanism was determined to be non-competitive with respect to both the substrate (glyceraldehyde-3-phosphate) and the cofactor (NAD+). oup.com This inhibition of GAPDH activity can redirect carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway, leading to an increase in the NADPH/NADP+ ratio, which is associated with improved tolerance to cellular stress. oup.com

Table 1: Inhibitory Activity of Histidine-Containing Cyclic Dipeptides on Selected Enzymes

| Compound | Target Enzyme | Species | IC50 Value | Inhibition Mechanism |

|---|---|---|---|---|

| Cyclo(-L-His-L-Pro) | Chitinase B | Serratia marcescens | 1.1 mM acs.org | Mimics reaction intermediate nih.govacs.org |

| Cyclo(His-Pro) | GAPC1 (GAPDH) | Arabidopsis thaliana | ~200 µM oup.com | Non-competitive oup.com |

| Cyclo(His-Pro) | GAPDH | Human | ~70 µM oup.com | Non-competitive oup.com |

| Cyclo(His-Gly) | Thrombin | Not Specified | 36.7% inhibition* researchgate.net | Not Specified |

*Value represents the percentage reduction in the rate of fibrin (B1330869) formation, not a direct IC50. researchgate.net

Protein kinases (PKs) are crucial enzymes that regulate a vast array of cellular processes through phosphorylation. researchgate.netmdpi.com Dysregulation of PKs is linked to numerous diseases. researchgate.net Cyclic peptides are recognized as promising candidates for developing protein kinase inhibitors because their cyclic nature can mimic the interactions between PKs and their natural substrates. researchgate.netmdpi.com

Research suggests that histidine-containing cyclic dipeptides like Cyclo(His-Ala) and Cyclo(His-Gly) may exert their effects by inhibiting the ERK pathway, a key signaling cascade involving protein kinases. researchgate.netmdpi.com The interference in the signal transduction mechanism by these cyclic peptides is thought to involve the inhibition of substrate phosphorylation at the enzyme's active site, a mode of action similar to some established anti-neoplastic drugs. researchgate.netmdpi.com

Protein-protein interactions (PPIs) are fundamental to most biological processes, but their large and complex interfaces make them challenging targets for traditional small-molecule drugs. nih.gov Cyclic peptides, being intermediate in size between small molecules and large proteins, are well-suited to modulate PPIs. nih.gov Their constrained conformation reduces structural flexibility, which can lead to higher affinity, selectivity, and enzymatic stability compared to their linear counterparts. nih.gov

Cyclo(-Gly-L-His) can be utilized as a research tool to study these complex biological interactions. chemimpex.com The inherent ability of cyclic peptides to present specific side chains in a defined spatial orientation allows them to bind to protein surfaces with high affinity and specificity, thereby acting as effective modulators of PPIs. nih.gov

The structure of Cyclo(-Gly-L-His), particularly the imidazole (B134444) ring of the histidine residue, provides an effective site for coordinating with metal ions. It is known for its ability to form stable complexes with various metal ions. chemimpex.com The amino-terminal copper and nickel binding (ATCUN) motif, a sequence found in proteins like human serum albumin, coordinates metal ions in a square planar geometry, with the histidine imidazole being a required component for tight binding. nih.gov

Studies on ferrocenoyl histidine conjugates, including a Gly-His derivative, have shown that the proximal histidine residues coordinate with Zn(II) ions. scholaris.ca This coordination suggests that these metal-peptide complexes have the potential to exhibit catalytic activity. scholaris.ca The rigid cyclic backbone of such dipeptides helps to position the functional groups, like the imidazole ring, for effective binding and catalysis. researchgate.net The interaction of cyclic peptides with copper(II) ions is strongly dependent on the presence and number of histidine residues in the peptide chain. researchgate.net

Interactions with Cellular Signaling Pathways

Beyond direct enzyme modulation, Cyclo(-Gly-L-His) and its analogs can influence complex intracellular signaling networks, particularly those involved in cellular stress responses.

A critical interplay exists between the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) signaling pathways, which largely govern the cellular antioxidant and pro-inflammatory responses, respectively. nih.govresearchgate.netmdpi.com Nrf2 is a primary transcription factor that regulates a battery of antioxidant genes, protecting cells from oxidative stress. oup.comnih.govoup.com Conversely, NF-κB activation leads to the expression of pro-inflammatory cytokines and other inflammatory mediators. mdpi.com

Research on the related compound Cyclo(His-Pro) has shown that it provides protection against oxidative damage by selectively activating the Nrf2 signaling pathway. nih.govresearchgate.netnih.gov This activation triggers the nuclear accumulation of Nrf2, which in turn up-regulates the expression of antioxidant genes. nih.gov

Crucially, the activation of Nrf2 by Cyclo(His-Pro) leads to the suppression of the pro-inflammatory NF-κB signaling pathway. nih.govresearchgate.net Mechanistic studies have confirmed that Cyclo(His-Pro) inhibits the nuclear accumulation of NF-κB via the Nrf2-mediated activation of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. nih.govresearchgate.net This suppression of NF-κB activity down-regulates the expression of its target genes, such as those for cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3. researchgate.net This modulation of the Nrf2-NF-κB axis demonstrates how a single compound can orchestrate a coordinated response to cellular stress, simultaneously bolstering antioxidant defenses and quelling inflammation. nih.govresearchgate.net

Table 2: Summary of Cyclo(His-Pro) Effects on the Nrf2-NF-κB Signaling Pathway

| Pathway Component | Effect of Cyclo(His-Pro) | Downstream Consequence | Reference |

|---|---|---|---|

| Nrf2 | Activates and promotes nuclear accumulation | Upregulation of antioxidant genes (e.g., HO-1) | nih.govresearchgate.netnih.gov |

| NF-κB | Inhibits nuclear accumulation | Suppression of pro-inflammatory gene expression | nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) | Upregulated via Nrf2 activation | Mediates the inhibition of NF-κB | nih.govresearchgate.net |

| Cellular Response | Cytoprotection against oxidative stress | Reduction of inflammation | nih.govnih.gov |

Influence on Intracellular Calcium Signaling Pathways

Current scientific literature available through targeted searches does not provide specific details on the direct influence of Cyclo(-Gly-L-His) on intracellular calcium signaling pathways. While calcium signaling is a fundamental cellular process and other cyclic peptides have been shown to modulate intracellular calcium mobilization, direct evidence linking Cyclo(-Gly-L-His) to the activation or inhibition of Ca2+ fluxes or specific calcium-dependent signaling cascades has not been identified. medchemexpress.comcnr.itcnr.it Further research is required to elucidate whether Cyclo(-Gly-L-His) plays a role in this critical aspect of cell signaling.

Effects on Cellular Metabolic Pathways (e.g., Glycolysis to Pentose Phosphate Pathway Flux)

While direct studies on the metabolic effects of Cyclo(-Gly-L-His) are not prevalent, research on the structurally similar cyclic dipeptide, cyclo(His-Pro), offers significant insights into potential mechanisms. Studies have shown that cyclo(His-Pro) can act as a modulator of core metabolic pathways. google.com Specifically, it has been found to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). google.com Inhibition of this key enzyme can reroute the metabolic flux of carbon from glycolysis towards the pentose phosphate pathway (PPP). google.com

This metabolic shift is significant because the PPP is the primary pathway for generating NADPH, a critical reducing equivalent for biosynthetic reactions and for combating oxidative stress. google.com By increasing the flux through the PPP, cyclo(His-Pro) supplementation was observed to augment cellular NADPH levels and increase the NADPH/NADP+ ratio. google.com This enhancement of the cellular antioxidant capacity was associated with improved tolerance to high-salt stress in plant models. google.com Given the structural similarity between cyclo(His-Pro) and Cyclo(-Gly-L-His), it is plausible that Cyclo(-Gly-L-His) may exert similar effects on metabolic pathways, though direct experimental verification is necessary.

Modulation of Gene Expression Profiles in Model Systems

The specific effects of Cyclo(-Gly-L-His) on global gene expression profiles in various model systems have not been detailed in the currently available research. Transcriptomic or proteomic studies dedicated to identifying the genes and protein networks modulated by this specific dipeptide are not yet present in the surveyed scientific literature. While tools and methodologies for analyzing gene expression changes in response to small molecules are well-established, their application to understanding the precise molecular targets and broader cellular impact of Cyclo(-Gly-L-His) remains an area for future investigation.

Cellular Biological Responses in In Vitro and In Vivo Research Models

In Vitro Antiproliferative Activity and Cytotoxicity Studies on Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29)

Cyclo(-Gly-L-His) has demonstrated notable antiproliferative and cytotoxic activity against several human cancer cell lines in vitro. Research has consistently shown that cyclic dipeptides containing a histidine residue, such as Cyclo(-Gly-L-His), possess significant anticancer properties. google.com

Specifically, Cyclo(-Gly-L-His) has been evaluated for its cytotoxicity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values of 1.699 mM for HeLa cells and a more potent 0.358 mM for MCF-7 cells. medchemexpress.comcnr.itcnr.ititjfs.comitjfs.comresearchgate.net Furthermore, studies have indicated that histidine-containing cyclic dipeptides, including Cyclo(-Gly-L-His), cause significant growth inhibition in human colon adenocarcinoma (HT-29) cells. google.comscience.gov These findings highlight the potential of Cyclo(-Gly-L-His) as a scaffold for the development of novel anticancer agents.

Below is an interactive data table summarizing the reported in vitro cytotoxic activity of Cyclo(-Gly-L-His).

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| HeLa | Cervical Carcinoma | 1.699 | cnr.ititjfs.comitjfs.com |

| MCF-7 | Breast Adenocarcinoma | 0.358 | cnr.ititjfs.comitjfs.com |

| HT-29 | Colon Adenocarcinoma | Activity noted | google.comscience.gov |

Neuroprotective Mechanisms in Cellular and Animal Models (e.g., Protection Against Oxidative Stress, Mechanical Injury, Glutamate Toxicity, Apoptosis)

Direct experimental evidence detailing the neuroprotective mechanisms of Cyclo(-Gly-L-His) is limited in the current scientific literature. However, substantial research on the closely related endogenous cyclic dipeptide, cyclo(His-Pro), provides a strong basis for potential neuroprotective roles. Cyclo(His-Pro) is known to be present in the central nervous system and has demonstrated significant protective effects in various models of nervous system injury. google.comgoogle.comitjfs.com

Studies have reported that cyclo(His-Pro) possesses neuroprotective actions, including the ability to protect against oxidative stress and apoptosis. google.comitjfs.com For instance, it can decrease the production of reactive oxygen species and prevent cell death triggered by oxidative insults. itjfs.com This suggests that a potential mechanism of action for such cyclic dipeptides involves the modulation of cellular stress response pathways. Given the structural similarities, it is hypothesized that Cyclo(-Gly-L-His) may share these neuroprotective properties, potentially offering protection against oxidative stress, glutamate-induced toxicity, and apoptosis. However, dedicated studies are required to confirm these effects and elucidate the specific molecular pathways involved for Cyclo(-Gly-L-His).

Investigation of Quorum Sensing Modulation and Interference with Microbial Communication

The direct role of Cyclo(-Gly-L-His) in the modulation of quorum sensing (QS) and microbial communication has not been specifically elucidated. However, the broader class of cyclic dipeptides (CDPs), also known as diketopiperazines, is widely recognized for its involvement in bacterial signaling processes. science.gov Various bacteria produce and respond to different CDPs to regulate gene expression, including the production of virulence factors and biofilm formation. science.govresearchgate.net

For example, the cyclic dipeptide cyclo(Phe-Pro) has been identified as a quorum-sensing molecule in Vibrio vulnificus and has been shown to inhibit virulence factor production in Vibrio cholerae. science.gov Other CDPs have been found to repress the transcription of genes related to the production of microbial toxins. science.gov While Cyclo(-Gly-L-His) has been identified as a metabolite produced by actinomycetes, its specific activity as a QS signal molecule or an anti-quorum sensing agent has yet to be investigated. science.gov The established role of other CDPs in microbial communication suggests that exploring the potential of Cyclo(-Gly-L-His) to interfere with these pathways is a promising avenue for developing novel antimicrobial strategies. researchgate.net

Studies on Anti-Inflammatory Properties in Cellular Contexts

While direct and extensive research into the anti-inflammatory properties of Cyclo(-Gly-L-His) in cellular contexts is not heavily detailed in available literature, studies on closely related histidine-containing cyclic dipeptides provide significant insights. Research on the isomeric compound Cyclo(His-Gly) has revealed effects on hematological processes closely linked to the inflammatory cascade.

Specifically, investigations have demonstrated that Cyclo(His-Gly) can inhibit thrombin, a key enzyme in the coagulation cascade which also plays a role in inflammation. This inhibition resulted in a 36.7% reduction in the rate of fibrin formation. researchgate.net Furthermore, Cyclo(His-Gly) was found to significantly inhibit thrombin-induced platelet aggregation, a critical event in thrombosis and inflammation, with a reported half-maximal inhibitory concentration (IC50) of 0.0662 mM. researchgate.net These findings suggest that histidine-containing diketopiperazines have the potential to act as antithrombotic agents, a function that is often intertwined with anti-inflammatory activity. researchgate.net

For context, other related cyclic dipeptides, such as Cyclo(His-Pro), have been more extensively studied for their direct anti-inflammatory effects. Cyclo(His-Pro) has been shown to exert anti-inflammatory actions by modulating key signaling pathways, including the NF-κB and Nrf2 pathways, and by inhibiting the NLRP3 inflammasome cascade in various cell types, such as microglial cells. nih.govebi.ac.uk

Regulation of Proteostasis and Protein Folding Processes

The investigation into the role of Cyclo(-Gly-L-His) in the regulation of proteostasis and protein folding is an emerging area. Proteostasis, the maintenance of cellular protein homeostasis, is a complex process involving the unfolded protein response (UPR), the ubiquitin-proteasome system (UPS), and autophagy to manage protein folding, trafficking, and degradation. ebi.ac.uknih.gov

Currently, the scientific literature provides more robust evidence for other cyclic dipeptides in this regulatory role. For example, Cyclo(His-Pro) is recognized as a potential proteostasis regulator. ebi.ac.uk It has been shown to activate the Nrf2 signaling pathway, which not only counters oxidative stress but also modulates the UPR, UPS, and autophagy. nih.gov This activity suggests its potential as a therapeutic agent for protein misfolding disorders, such as neurodegenerative diseases. ebi.ac.uknih.gov The cellular response to oxidative stress involves a shift in molecular chaperones from folding to holding roles to prevent protein aggregation, a process that highlights the intricate link between oxidative stress and proteostasis. researchgate.net While these findings for Cyclo(His-Pro) are significant, specific studies detailing the direct impact of Cyclo(-Gly-L-His) on these complex cellular protein management systems are not prominently featured in current research.

Investigation of Interactions with Specific Biomolecular Targets (e.g., Receptors, Transport Proteins) in Research

Cyclo(-Gly-L-His) is utilized in biochemical and molecular biology research as a tool for investigating protein interactions and enzymatic activities. chemimpex.com Its capacity to form stable complexes with metal ions further expands its utility in research settings. chemimpex.com

Specific biomolecular interactions have been identified for the closely related compound, Cyclo(His-Gly). A notable target is the enzyme thrombin, a serine protease that is central to the blood coagulation cascade. researchgate.net Studies have quantified the inhibitory effect of Cyclo(His-Gly) on thrombin-mediated processes. researchgate.net

Table 1: Inhibitory Activity of Cyclo(His-Gly) on Thrombin-Related Processes

| Biomolecular Process | Target Enzyme/Pathway | Observed Effect | Quantitative Data |

|---|---|---|---|

| Fibrin Formation | Thrombin | Reduction in formation rate | 36.7% |

| Platelet Aggregation | Thrombin-Induced Pathway | Inhibition | IC₅₀: 0.0662 mM |

Data sourced from a study on the biological activity of histidine-containing diketopiperazines. researchgate.net

While detailed receptor binding studies for Cyclo(-Gly-L-His) are not extensively documented, research on other cyclic dipeptides illustrates the potential for these molecules to interact with specific receptors and transporters. For instance, specific binding sites for Cyclo(His-Pro) have been identified in rat liver membranes, and it is known to be a substrate for organic cation transporters. ebi.ac.uk Another cyclic dipeptide, Cyclo(Leu-Gly), has been shown to modulate D-2 dopamine (B1211576) receptors in different brain regions. nih.gov These examples underscore the capacity of the cyclic dipeptide scaffold to interact with specific biomolecular targets, a field where further investigation of Cyclo(-Gly-L-His) may yield significant findings.

Advanced Research Applications and Methodological Development

Development of Cyclo(-Gly-L-His) as a Research Tool

Cyclo(-Gly-L-His) serves as a versatile instrument in biochemical and pharmaceutical research, owing to its defined structure and biological relevance. Researchers utilize this cyclic dipeptide to explore and manipulate biological pathways and to construct novel therapeutic molecules.

The rigid, cyclic structure of Cyclo(-Gly-L-His) makes it an excellent scaffold or building block in peptide-based drug design. chemimpex.com Linear peptides often suffer from poor stability and low bioavailability, limiting their therapeutic potential. Cyclization, as seen in DKPs, reduces the molecule's conformational flexibility, which can lead to higher binding affinities for target receptors and increased resistance to degradation by proteolytic enzymes. mdpi.comresearchgate.net This inherent stability is a key advantage, making scaffolds like Cyclo(-Gly-L-His) attractive for developing more robust and effective therapeutic agents. chemimpex.comchemimpex.com

The diketopiperazine core provides a constrained framework upon which various functional groups can be appended, allowing medicinal chemists to design molecules that target specific biological pathways with high precision. chemimpex.comchemimpex.com This strategy is part of a broader effort in drug discovery to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The use of such scaffolds is crucial in developing novel treatments for a range of conditions, including cancer and metabolic disorders. chemimpex.com Research has demonstrated that modifying the DKP scaffold can significantly influence the bioactivity of the resulting compounds. nih.gov

Table 1: Cyclo(-Gly-L-His) in Drug Design Research

| Application Area | Key Feature of Cyclo(-Gly-L-His) | Research Goal | Reference |

|---|---|---|---|

| Peptide Synthesis | Serves as a stable building block for cyclic peptides. | Develop new pharmaceuticals with enhanced stability and bioactivity. | chemimpex.com |

| Drug Formulation | Its structure can enhance the stability and bioavailability of therapeutic agents. | Create novel drug delivery systems and formulations that target specific biological pathways. | chemimpex.comchemimpex.commedchemexpress.com |

| Therapeutic Agent Development | Acts as a scaffold for creating molecules to treat conditions like cancer. | Design potent and selective therapeutic agents. | chemimpex.commedchemexpress.com |

Beyond its role in drug development, Cyclo(-Gly-L-His) is employed as a research probe to investigate fundamental biological processes. chemimpex.com Its ability to interact with proteins and enzymes allows scientists to study complex cellular mechanisms. chemimpex.comchemimpex.com For instance, it has been used in neuroscience studies to investigate effects on neurotransmitter systems, contributing to the understanding of neurological diseases. chemimpex.com

The compound's capacity to form stable complexes with metal ions also enhances its utility in biochemical research. chemimpex.com As a neuropeptide-related molecule, Cyclo(-Gly-L-His) has been shown to inhibit the release of catecholamines like norepinephrine (B1679862) in vitro, suggesting it may play a role in the hypothalamic regulation of appetite. bachem.com Such studies highlight how this specific DKP can be used to dissect complex signaling pathways and protein interactions within a biological context. chemimpex.com

The conformationally restricted nature of the diketopiperazine ring in Cyclo(-Gly-L-His) makes it an ideal model for studying the structural requirements of peptide-receptor interactions. nih.gov In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. The rigid DKP structure helps to lock in a particular conformation, allowing researchers to understand how the spatial orientation of amino acid side chains influences biological activity. researchgate.net

By analyzing the structure of simple cyclic dipeptides like Cyclo(-Gly-L-His), scientists can predict the bioactive conformations of more complex peptides. rsc.org This knowledge is critical for the rational design of new drugs with high potency and selectivity. rsc.org The stereochemistry of the constituent amino acids in a DKP has a strong influence on its self-assembly and the resulting molecular architecture, which can be leveraged to control the properties of new materials and therapeutic agents. nih.gov

Methodological Advancements in Diketopiperazine Analysis

The growing interest in the biological roles of DKPs has necessitated the development of sensitive and reliable analytical methods for their detection and quantification in complex mixtures such as food and biological fluids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing trace amounts of DKPs due to its high selectivity and sensitivity. frontiersin.org Researchers have developed and validated simultaneous analytical methods for a wide range of DKPs, including Cyclo(-Gly-L-His). tandfonline.comresearchgate.net These methods involve optimizing various parameters, such as the chromatographic column, mobile phase, and mass spectrometry conditions (e.g., cone voltage and collision energy) for each specific DKP. tandfonline.comtandfonline.com